molecular formula C21H22N4OS2 B2523925 1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone CAS No. 1021206-08-5

1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone

Cat. No.: B2523925
CAS No.: 1021206-08-5
M. Wt: 410.55
InChI Key: HVOXTPYUTXXEAV-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone is a complex organic compound that features a piperazine ring, a thiazole ring, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Ring: Starting with a phenyl-substituted piperazine, which can be synthesized through the reaction of phenylamine with ethylene diamine.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step often involves coupling the piperazine and thiazole rings with the pyridine moiety through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring might yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its biological activity, such as acting on specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone would depend on its specific biological targets. Typically, such compounds might interact with:

    Receptors: Binding to and modulating the activity of specific receptors.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion Channels: Modulating the activity of ion channels, affecting cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenylpiperazin-1-yl)-2-(2-thiazolyl)ethanone: Lacks the pyridine moiety.

    1-(4-Phenylpiperazin-1-yl)-2-(2-(methylthio)thiazol-4-yl)ethanone: Has a methylthio group instead of the pyridin-4-ylmethyl group.

Uniqueness

1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone is unique due to the combination of its piperazine, thiazole, and pyridine rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2/c26-20(25-12-10-24(11-13-25)19-4-2-1-3-5-19)14-18-16-28-21(23-18)27-15-17-6-8-22-9-7-17/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOXTPYUTXXEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)SCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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